![molecular formula C9H9Cl2N3O2S B2987372 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride CAS No. 1394040-14-2](/img/structure/B2987372.png)
4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride
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Overview
Description
“4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride” is a chemical compound with the CAS Number: 1394040-14-2 . It has a molecular weight of 294.16 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a melting point of 172-174 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Anticancer Agents
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the compound , have been synthesized and evaluated for their anticancer properties . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Apoptosis Induction
Further investigation showed that certain compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment as it leads to the elimination of cancer cells .
Drug Design and Development
The 1,2,4-triazole benzoic acid hybrids, which include the compound , could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This means that the compound could serve as a starting point for the synthesis of new drugs with improved properties .
Quantitative Structure-Activity Relationship (QSAR) Studies
These hybrids showed acceptable correlation with bioassay results in regression plots generated by 2D QSAR models . QSAR studies are used in drug design to predict the activity of a compound based on its chemical structure .
Mechanism of Action
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
It has been observed that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, a characteristic feature of cancer.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease.
Safety and Hazards
properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHSRYRUTBWOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride |
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